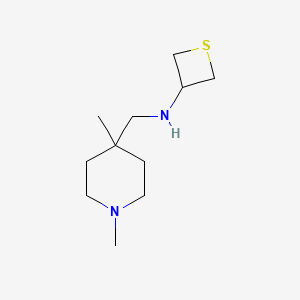
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine: is a synthetic organic compound that features a piperidine ring substituted with methyl groups and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dimethylpiperidine.
Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine derivative with a thietan-3-amine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or thietan-3-amine derivatives.
Scientific Research Applications
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Pathway Involvement: Influence biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dimethylpiperidin-4-yl)methanamine: A structurally similar compound with a piperidine ring and methyl groups.
N,N-Dimethylpyridin-4-amine: Another compound with similar functional groups but different ring structure.
Uniqueness
N-((1,4-Dimethylpiperidin-4-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring and a thietan-3-amine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-[(1,4-dimethylpiperidin-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-11(3-5-13(2)6-4-11)9-12-10-7-14-8-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
FVKXUXYMJGPYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-(Benzyloxy)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13329319.png)
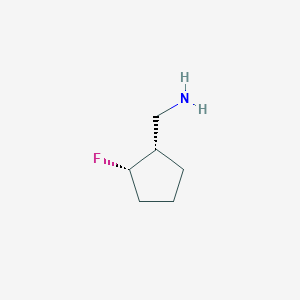
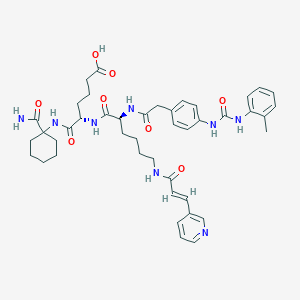
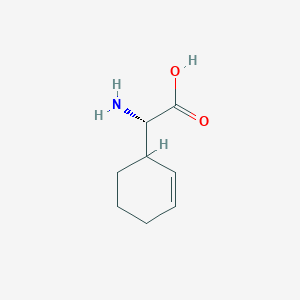
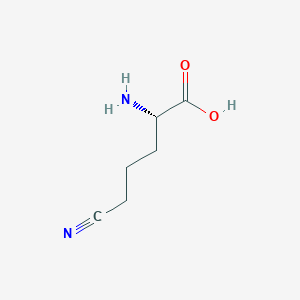
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
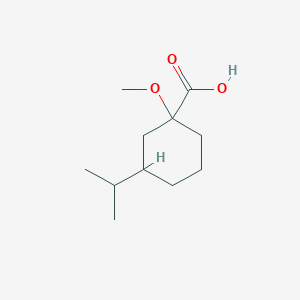
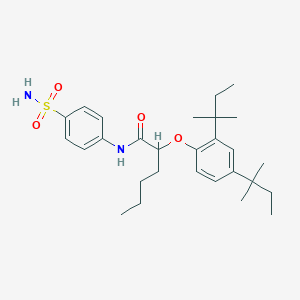
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B13329363.png)
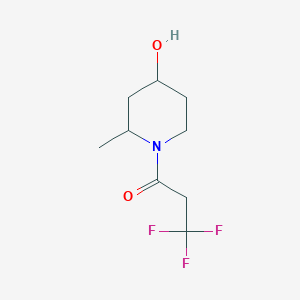
![Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13329371.png)

![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
